Cas no 1803689-14-6 (3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine)

3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine
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- インチ: 1S/C7H5BrClF2N/c1-3-4(9)2-12-6(5(3)8)7(10)11/h2,7H,1H3
- InChIKey: UIDBHIUQXMPVNN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(C=1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062617-1g |
3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine |
1803689-14-6 | 97% | 1g |
$1,490.00 | 2022-04-02 |
3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridineに関する追加情報
3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine
The compound 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine (CAS No. 1803689-14-6) is a highly specialized organic molecule belonging to the pyridine derivative family. This compound is characterized by its unique substitution pattern, which includes a bromine atom at position 3, a chlorine atom at position 5, a difluoromethyl group at position 2, and a methyl group at position 4. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various research and industrial applications.
Pyridine derivatives like 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine are widely studied due to their potential in pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen atoms (bromine and chlorine) and fluorinated groups (difluoromethyl) enhances the molecule's electronic properties, making it suitable for applications that require high reactivity or specific electronic interactions. Recent studies have highlighted the role of such compounds in the development of novel pesticides and herbicides, where their ability to inhibit specific enzymatic pathways has shown promising results.
The synthesis of 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine involves multi-step organic reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution and cross-coupling reactions, to construct this complex molecule. The use of microwave-assisted synthesis has also been reported, offering a more efficient route compared to traditional methods.
One of the most intriguing aspects of 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine is its ability to act as a precursor in the synthesis of bioactive molecules. For instance, recent findings suggest that this compound can be transformed into potent inhibitors of kinase enzymes, which are critical targets in cancer therapy. The incorporation of fluorinated groups into the structure enhances the drug-like properties, such as improved bioavailability and stability.
In addition to its pharmaceutical applications, 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine has shown potential in materials science. Its electron-withdrawing groups make it an attractive candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Studies have demonstrated that this compound can serve as an effective electron transport layer material due to its high electron mobility and stability under operational conditions.
The environmental impact of 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine has also been a subject of recent research. While it exhibits high efficacy in certain applications, its persistence in the environment and potential toxicity to non-target organisms are areas requiring further investigation. Regulatory agencies are increasingly focusing on the sustainable synthesis and disposal of such compounds to minimize their ecological footprint.
In conclusion, 3-Bromo-5-chloro-2-(difluoromethyl)-4-methylpyridine (CAS No. 1803689-14-6) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure enables it to serve as a building block for advanced materials and bioactive molecules while offering opportunities for innovation in green chemistry practices. As research continues to uncover new facets of this compound's properties and applications, its role in shaping future technologies is expected to grow significantly.
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